Cas no 101768-99-4 (3-(4-methylphenyl)sulfanylpyrrolidine)
3-(4-methylphenyl)sulfanylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- Pyrrolidine, 3-[(4-methylphenyl)thio]-
- 3-(P-tolylthio)pyrrolidine
- 3-(4-methylphenyl)sulfanylpyrrolidine
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- MDL: MFCD14526649
- Inchi: 1S/C11H15NS/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3
- InChI Key: YWZVTGOSHIRQOP-UHFFFAOYSA-N
- SMILES: N1CCC(SC2=CC=C(C)C=C2)C1
3-(4-methylphenyl)sulfanylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242382-0.05g |
3-[(4-methylphenyl)sulfanyl]pyrrolidine |
101768-99-4 | 95% | 0.05g |
$528.0 | 2024-06-19 | |
| Enamine | EN300-242382-0.1g |
3-[(4-methylphenyl)sulfanyl]pyrrolidine |
101768-99-4 | 95% | 0.1g |
$553.0 | 2024-06-19 | |
| Enamine | EN300-242382-0.25g |
3-[(4-methylphenyl)sulfanyl]pyrrolidine |
101768-99-4 | 95% | 0.25g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-242382-0.5g |
3-[(4-methylphenyl)sulfanyl]pyrrolidine |
101768-99-4 | 95% | 0.5g |
$603.0 | 2024-06-19 | |
| Enamine | EN300-242382-1.0g |
3-[(4-methylphenyl)sulfanyl]pyrrolidine |
101768-99-4 | 95% | 1.0g |
$628.0 | 2024-06-19 | |
| Enamine | EN300-242382-2.5g |
3-[(4-methylphenyl)sulfanyl]pyrrolidine |
101768-99-4 | 95% | 2.5g |
$1230.0 | 2024-06-19 | |
| Enamine | EN300-242382-5.0g |
3-[(4-methylphenyl)sulfanyl]pyrrolidine |
101768-99-4 | 95% | 5.0g |
$1821.0 | 2024-06-19 | |
| Enamine | EN300-242382-10.0g |
3-[(4-methylphenyl)sulfanyl]pyrrolidine |
101768-99-4 | 95% | 10.0g |
$2701.0 | 2024-06-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352510-50mg |
3-(P-tolylthio)pyrrolidine |
101768-99-4 | 95% | 50mg |
¥14320 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352510-100mg |
3-(P-tolylthio)pyrrolidine |
101768-99-4 | 95% | 100mg |
¥16127 | 2023-02-27 |
3-(4-methylphenyl)sulfanylpyrrolidine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
Additional information on 3-(4-methylphenyl)sulfanylpyrrolidine
Introduction to 3-(4-methylphenyl)sulfanylpyrrolidine (CAS No. 101768-99-4)
3-(4-methylphenyl)sulfanylpyrrolidine, identified by the Chemical Abstracts Service Number (CAS No.) 101768-99-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class, characterized by a five-membered ring containing one nitrogen atom, and it is functionalized with a 4-methylphenylsulfanyl group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly due to its potential interactions with biological targets and its ability to serve as a scaffold for novel therapeutic agents.
The 4-methylphenylsulfanyl moiety introduces a aromatic ring with a methyl substituent at the para position relative to the sulfur atom. This arrangement enhances the compound's solubility and bioavailability while allowing for diverse modifications at the sulfur and aromatic positions. Such structural versatility is highly valued in medicinal chemistry, as it provides multiple opportunities for optimizing pharmacokinetic properties and target specificity. The pyrrolidine ring itself is a common motif in bioactive molecules, contributing to favorable pharmacological profiles in various therapeutic areas.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Pyrrolidine derivatives, in particular, have been extensively studied due to their role as key structural components in numerous drugs used to treat conditions ranging from neurological disorders to infectious diseases. The incorporation of sulfur-containing groups, such as the sulfanyl moiety in 3-(4-methylphenyl)sulfanylpyrrolidine, further expands its utility by enhancing binding affinity and modulating metabolic stability.
One of the most compelling aspects of 3-(4-methylphenyl)sulfanylpyrrolidine is its potential as a scaffold for drug development. Researchers have leveraged its structural framework to design molecules with improved efficacy and reduced side effects. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer and inflammation. The 4-methylphenylsulfanyl group plays a critical role in these interactions by providing specific binding interactions with biological targets.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 3-(4-methylphenyl)sulfanylpyrrolidine. Molecular docking simulations and virtual screening techniques have been employed to identify promising analogs with enhanced pharmacological properties. These computational approaches complement traditional experimental methods, allowing researchers to prioritize compounds for further investigation based on their predicted binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.
The synthesis of 3-(4-methylphenyl)sulfanylpyrrolidine presents an interesting challenge due to the need to construct both the pyrrolidine ring and the 4-methylphenylsulfanyl substituent. Multiple synthetic routes have been explored, including cyclization reactions, nucleophilic substitution, and cross-coupling techniques. Each method offers distinct advantages in terms of yield, scalability, and purity, which are critical factors for pharmaceutical applications. Recent innovations in synthetic methodologies have improved the efficiency of these processes, making it more feasible to produce this compound on an industrial scale.
The pharmacological potential of 3-(4-methylphenyl)sulfanylpyrrolidine has been investigated through both in vitro and in vivo studies. In vitro assays have revealed that this compound interacts with various biological targets, including enzymes and receptors involved in signal transduction pathways relevant to diseases such as cancer and neurodegeneration. In vivo studies have further supported its therapeutic potential by demonstrating favorable pharmacokinetic properties and reduced toxicity compared to existing treatments.
The development of novel drug candidates often involves rigorous testing to ensure safety and efficacy before they can be translated into clinical use. 3-(4-methylphenyl)sulfanylpyrrolidine has undergone preliminary testing in preclinical models, where it has shown promise as a lead compound for further development. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications. As research continues, additional analogs derived from this scaffold are expected to be synthesized and evaluated for their pharmacological properties.
The role of sulfur-containing heterocycles in medicinal chemistry cannot be overstated. Sulfur atoms contribute unique electronic properties that enhance binding interactions with biological targets, making them valuable components in drug design. The sulfanyl group in 3-(4-methylphenyl)sulfanylpyrrolidine exemplifies this importance by facilitating strong binding affinities with enzymes and receptors involved in disease pathways. This underscores the significance of exploring sulfur-based heterocycles as potential therapeutic agents.
As our understanding of biological systems evolves, so does our ability to design targeted therapies based on small molecules like 3-(4-methylphenyl)sulfanylpyrrolidine. Advances in genomics, proteomics, and metabolomics have provided new insights into disease mechanisms at the molecular level, enabling more rational approaches to drug discovery. By integrating these omics technologies with traditional medicinal chemistry techniques, researchers can identify new opportunities for developing drugs that are both effective and well-tolerated by patients.
The future prospects for 3-(4-methylphenyl)sulfanylpyrrolidine are promising given its structural versatility and pharmacological potential. Further research is needed to optimize its properties through structure-activity relationship (SAR) studies and to explore new synthetic methodologies that improve yield and scalability. Collaborative efforts between academic institutions and pharmaceutical companies will be essential for translating laboratory discoveries into viable therapeutic options for patients worldwide.
In conclusion,3-(4-methylphenyl)sulfanylpyrrolidine (CAS No. 101768-99-4) represents an exciting opportunity for innovation in pharmaceutical chemistry. Its unique structural features make it a valuable scaffold for developing novel drugs targeting various diseases. As research progresses,this compound is poised to play a significant role in advancing therapeutic strategies across multiple medical disciplines.
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